![molecular formula C13H7F3O2 B6364911 3-(2,4,6-Trifluorophenyl)benzoic acid, 95% CAS No. 1183307-96-1](/img/structure/B6364911.png)
3-(2,4,6-Trifluorophenyl)benzoic acid, 95%
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Overview
Description
3-(2,4,6-Trifluorophenyl)benzoic acid, commonly referred to as TFBA, is a widely used organic compound in scientific research. It is a white crystalline solid with a melting point of 122-124°C and a boiling point of 270-271°C. It is a versatile compound, and its uses span from pharmaceuticals to materials science.
Scientific Research Applications
TFBA has a variety of uses in scientific research. It is commonly used as a precursor for the synthesis of other organic compounds, such as pharmaceuticals and materials. It is also used as an intermediate in the synthesis of metal-organic frameworks, which are used in a variety of applications. Additionally, TFBA can be used as a catalyst for certain organic reactions, such as the synthesis of polymers.
Mechanism of Action
The mechanism of action of TFBA is not well understood. However, it is believed to act as an electron acceptor, which can facilitate the transfer of electrons between molecules. This can lead to the formation of reactive intermediates, which can then react with other molecules to form new products. Additionally, TFBA is thought to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of TFBA are not well understood. It has been shown to be non-toxic in animal studies, but its effects on humans are not well known. Additionally, it has not been studied in detail for its potential effects on the environment.
Advantages and Limitations for Lab Experiments
TFBA has several advantages for lab experiments. It is relatively inexpensive, and it is a versatile compound that can be used for a variety of purposes. Additionally, it is relatively easy to obtain and store, and it can be synthesized in a variety of ways. However, it is important to note that TFBA is a volatile compound, and it should be handled with care in a laboratory setting.
Future Directions
There are several potential future directions for TFBA. One potential area of research is the development of new synthesis methods for TFBA. Additionally, there is potential to explore the biochemical and physiological effects of TFBA on humans and the environment. Additionally, there is potential to explore the potential applications of TFBA in materials science and pharmaceuticals. Finally, there is potential to explore the mechanism of action of TFBA in greater detail.
Synthesis Methods
TFBA can be synthesized through a variety of methods. One common method is the reaction of 2,4,6-trifluorobenzenesulfonic acid with sodium hydroxide. This reaction yields a mixture of TFBA and sodium sulfate, which can then be separated through recrystallization. Another method involves the reaction of 2,4,6-trifluorobenzaldehyde with p-toluenesulfonic acid and sodium hydroxide. This yields a mixture of TFBA and sodium sulfate, which can then be separated through recrystallization.
properties
IUPAC Name |
3-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-5-10(15)12(11(16)6-9)7-2-1-3-8(4-7)13(17)18/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHAUTGJBIMHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681251 |
Source
|
Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,6-Trifluorophenyl)benzoic acid | |
CAS RN |
1183307-96-1 |
Source
|
Record name | 2',4',6'-Trifluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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